1-[(4-fluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
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Overview
Description
1-[(4-fluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound belongs to the class of benzothiadiazine derivatives, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, including the formation of key intermediates and subsequent coupling reactions. One common synthetic route includes the following steps:
Formation of the benzothiadiazine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidinocarbonyl group: This step typically involves the use of piperidine and a suitable carbonyl source.
Attachment of the 4-fluorobenzyl group: This is achieved through nucleophilic substitution reactions using 4-fluorobenzyl halides.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and piperidinocarbonyl positions, leading to the formation of various derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-[(4-fluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can be compared with other benzothiadiazine derivatives, such as:
- 1-(4-chlorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- 1-(4-methylbenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the 4-fluorobenzyl group in this compound is believed to enhance its stability and bioactivity compared to its analogs.
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-15-5-10-19-18(13-15)25(14-16-6-8-17(22)9-7-16)23-20(29(19,27)28)21(26)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFBJXYVYWDTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=C(C=C3)F)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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